molecular formula C8H13NO2 B2999092 6-Cyclobutylmorpholin-3-one CAS No. 1857078-46-6

6-Cyclobutylmorpholin-3-one

Cat. No.: B2999092
CAS No.: 1857078-46-6
M. Wt: 155.197
InChI Key: CJGGIWCEBHNNPF-UHFFFAOYSA-N
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Description

6-Cyclobutylmorpholin-3-one is a morpholinone derivative characterized by a six-membered morpholine ring containing a ketone group at position 3 and a cyclobutyl substituent at position 6. The cyclobutyl group introduces steric bulk and unique electronic effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

6-cyclobutylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-5-11-7(4-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGGIWCEBHNNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNC(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylmorpholin-3-one typically involves the cyclization of amino alcohols with cyclobutyl derivatives. One common method includes the reaction of cyclobutylamine with diethyl oxalate to form an intermediate, which is then cyclized under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

6-Cyclobutylmorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclobutylmorpholin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The substituent at position 6 significantly impacts the physicochemical and functional attributes of morpholinone derivatives. Key comparisons are summarized below:

Table 1: Substituent and Molecular Properties of Morpholinone Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Features
6-(Aminomethyl)-4-cyclopropyl-3-morpholinone Cyclopropyl, aminomethyl C₈H₁₄N₂O₂ 170.21 100% High reactivity (amine functionality), industrial synthesis applications
(6S)-6-methylmorpholin-3-one Methyl C₅H₉NO₂ 115.1 95% Compact structure, synthetic building block
6-Cyclobutylmorpholin-3-one Cyclobutyl C₇H₁₁NO₂ 141.17 (calculated) N/A Hypothetical steric bulk, potential drug design applications

Notes:

  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl group in this compound introduces less ring strain than the cyclopropyl group in the analog from but imposes greater steric hindrance due to its larger size. This may reduce reactivity in sterically demanding reactions compared to the cyclopropyl analog .
  • Methyl vs. Cyclobutyl: The methyl substituent in (6S)-6-methylmorpholin-3-one () offers minimal steric interference, facilitating easier synthetic manipulation.

Reactivity and Functional Group Interactions

  • 6-(Aminomethyl)-4-cyclopropyl-3-morpholinone: The aminomethyl group enables nucleophilic reactions (e.g., amide bond formation), while the cyclopropyl ring’s strain may enhance electrophilic reactivity. This compound’s safety data sheet (SDS) highlights stringent handling protocols due to its reactivity .
  • (6S)-6-methylmorpholin-3-one : The methyl group’s simplicity supports its use as a stable intermediate in stereoselective syntheses, as evidenced by its commercial availability at 95% purity .
  • This compound : The cyclobutyl group’s moderate strain and bulk could balance reactivity and stability, making it suitable for applications requiring controlled conformational flexibility (e.g., kinase inhibitors).

Research Findings and Limitations

Current research on morpholinones emphasizes substituent-driven tuning of bioactivity and synthetic utility. For example:

  • Cyclopropyl-containing morpholinones exhibit enhanced electrophilic reactivity but require careful handling .
  • Methyl-substituted derivatives prioritize synthetic accessibility over functional complexity .

However, This compound remains underexplored in the provided evidence. Further studies are needed to validate its stability, solubility, and biological activity.

Biological Activity

6-Cyclobutylmorpholin-3-one is a morpholine derivative characterized by the presence of a cyclobutyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C8H13NO2
  • IUPAC Name : this compound
  • Molecular Weight : 155.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity or receptor binding, which may result in therapeutic effects such as antimicrobial or anticancer properties. The compound's unique cyclobutyl substitution influences its reactivity and interaction profile, differentiating it from other morpholine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, although further research is required to elucidate its mechanisms and efficacy.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsReduced cell viability
AntimicrobialEscherichia coliBactericidal effect
AnticancerMCF-7 cellsInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against common pathogens. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.
  • Anticancer Activity Investigation :
    Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The study found that this compound induced apoptosis in HeLa and MCF-7 cells, suggesting a mechanism that could be exploited for cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other morpholine derivatives:

Compound NameStructural FeatureBiological Activity
MorpholineNo cyclobutyl groupLimited biological activity
N-MethylmorpholineMethyl substitutionModerate antibacterial
4-MorpholinoneNo cyclobutyl groupMinimal anticancer effects

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